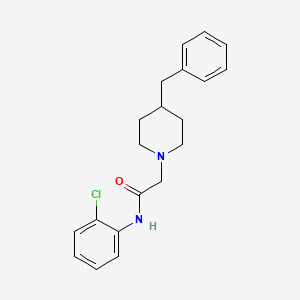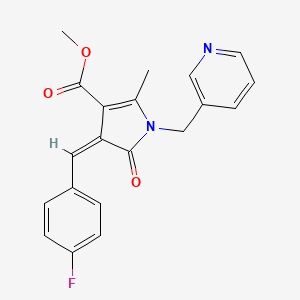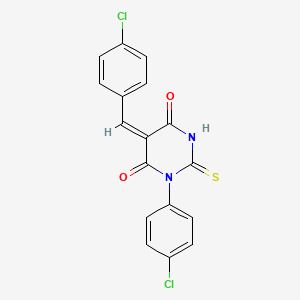![molecular formula C17H18Cl2O3 B5091119 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5091119.png)
1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene, also known as diclosulam, is a herbicide used to control weeds in a variety of crops. It was first introduced in 2005 and has since gained popularity due to its high efficacy and low toxicity. In
Mécanisme D'action
Diclosulam works by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic levels of alpha-keto acids, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Diclosulam has been shown to have low toxicity to mammals, birds, fish, and insects. It has a low potential for bioaccumulation and is rapidly degraded in the environment. However, 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene can have adverse effects on non-target plants, including legumes and some grass species.
Avantages Et Limitations Des Expériences En Laboratoire
Diclosulam has several advantages for lab experiments. It is highly effective in controlling weeds, which makes it a useful tool for studying plant-plant interactions. It is also relatively easy to apply and has a low potential for off-target effects. However, 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene can be expensive and may not be suitable for all types of experiments.
Orientations Futures
There are several future directions for 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene research. One area of interest is the development of 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene-resistant crops. Another area of interest is the study of 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene's effects on soil health and microbial communities. Additionally, there is a need for further research on 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene's potential impacts on non-target plants and ecosystems.
Conclusion:
In conclusion, 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene is a highly effective herbicide with low toxicity to mammals, birds, fish, and insects. It works by inhibiting the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. Diclosulam has several advantages for lab experiments, including its high efficacy and low potential for off-target effects. However, it can be expensive and may not be suitable for all types of experiments. There are several future directions for 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene research, including the development of 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene-resistant crops and the study of its effects on soil health and microbial communities.
Méthodes De Synthèse
The synthesis of 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene involves several steps. The first step is the synthesis of 2-methoxyphenol, which is achieved by reacting phenol with methanol in the presence of a catalyst. The second step involves the synthesis of 4-(2-methoxyphenoxy)butanol, which is achieved by reacting 2-methoxyphenol with 1,4-dibromobutane in the presence of a base. The final step involves the synthesis of 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene, which is achieved by reacting 4-(2-methoxyphenoxy)butanol with 1,3-dichloro-2-nitrobenzene in the presence of a reducing agent.
Applications De Recherche Scientifique
Diclosulam has been extensively studied for its herbicidal properties. It is effective in controlling a wide range of weeds, including broadleaf weeds and grasses. Diclosulam has been used in various crops, including soybeans, corn, wheat, and cotton. It has also been shown to have residual activity, which means it can provide long-lasting control of weeds.
Propriétés
IUPAC Name |
1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-20-15-9-2-3-10-16(15)21-11-4-5-12-22-17-13(18)7-6-8-14(17)19/h2-3,6-10H,4-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYULNOBLVHVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]butanoate](/img/structure/B5091058.png)
![2,4-dichloro-N-[3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5091059.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5091066.png)

![2-(5-{[1-(2-bromo-4,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091090.png)
![5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5091094.png)
![N-[1-(hydrazinocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5091099.png)
![1-[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5091123.png)


![ethyl 4-methyl-5-(1-piperidinylcarbonyl)-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5091136.png)
![N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5091151.png)
![3-[(2-chloro-6-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5091159.png)